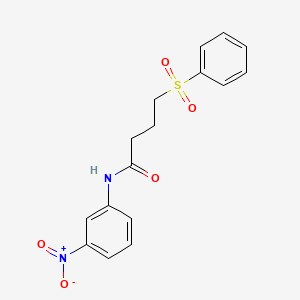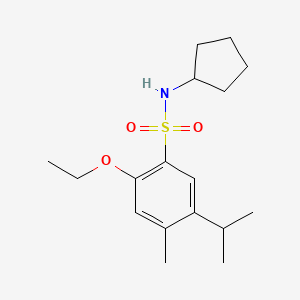
9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of key biological molecules like DNA and RNA .
Molecular Structure Analysis
The molecule contains several functional groups, including a trifluoromethyl group and an ethoxyphenyl group. These groups can significantly influence the molecule’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group, which is strongly electron-withdrawing, and the ethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds .Applications De Recherche Scientifique
Metabolic Pathways and Disposition
The compound's metabolic pathways and disposition characteristics have been studied to understand its pharmacokinetics and dynamics within the human body. The metabolism and disposition of similar compounds, acting as partial agonists or inhibitors at certain receptor complexes, have been elucidated, revealing insights into their tolerance, excretion, and the metabolic transformations they undergo in the human body. For instance, the compound N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide was well tolerated in humans, showing a specific clearance pattern involving both renal and metabolic components, with the metabolic transformation happening predominantly via oxidative deamination. Such studies are crucial for understanding the safety profile and therapeutic potential of these compounds (Shaffer et al., 2008).
Role in Enzyme Inhibition and Cancer Therapy
Compounds structurally similar to 9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide have been studied for their role as enzyme inhibitors and their potential in cancer therapy. For instance, BIIB021, an HSP90 inhibitor with a similar purine structure, has shown promising antitumor activity in preclinical models and was in development for the treatment of breast cancer. The metabolism and excretion patterns of such compounds are extensively studied in animal models to understand their metabolic profiles and to assess the relevance of these animal models to human metabolism (Xu et al., 2013).
Metabolism in Human Exposure to Environmental Chemicals
Studies on similar compounds have also contributed to understanding human exposure to various environmental chemicals. For instance, research on the metabolism and elimination of certain phthalate compounds in humans has provided valuable insights into human exposure levels and the metabolic pathways involved in processing these compounds. These studies help in evaluating the risks associated with exposure to such chemicals and in formulating regulatory policies (Koch & Angerer, 2007).
Implications in Endocrine Disruption and Human Health
The research on compounds with similar structures has highlighted their potential role in endocrine disruption. Studies have found such compounds in various food items, raising concerns about long-term dietary exposure to endocrine disruptors. These findings are significant for public health, as they point to the widespread presence of such compounds in the environment and their potential impact on human health (Guenther et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(2-ethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-2-32-14-6-4-3-5-13(14)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)11-7-9-12(10-8-11)21(22,23)24/h3-10H,2H2,1H3,(H2,25,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNISPZGLIMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

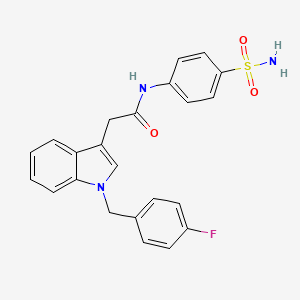
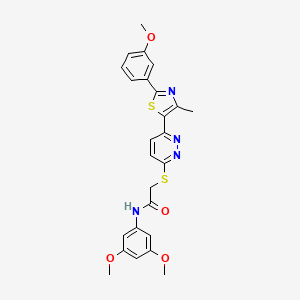
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)
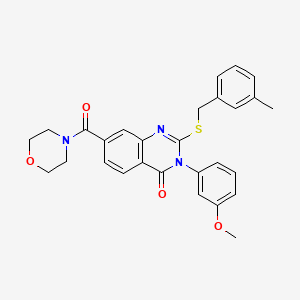
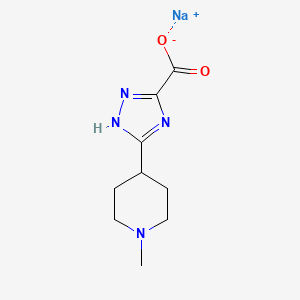


![(1R,5S)-3-methylene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2816836.png)
![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2816837.png)
![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)
